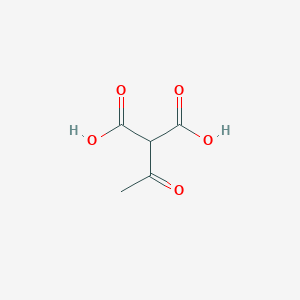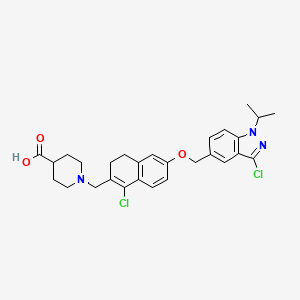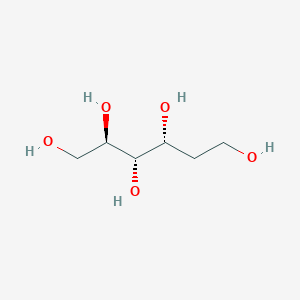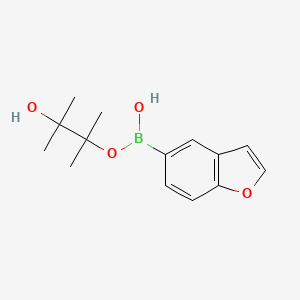
2-Acetylmalonic acid
Vue d'ensemble
Description
2-Acetylmalonic acid is a useful research compound. Its molecular formula is C5H6O5 and its molecular weight is 146.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Acetylmalonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetylmalonic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Metabolism of Related Compounds : Acetyl-CoA is crucial in the synthesis and metabolism of malonyl coenzyme A and glutaryl coenzyme A. These processes are essential for cellular energy production (Menon & Stern, 1960).
Cancer Research : Acetyl-CoA synthetase 2 (ACSS2) plays a key role in cancer cell growth under metabolically stressed conditions, contributing to tumor progression by providing acetate as a nutritional source (Schug et al., 2015).
Chiral Auxiliary in Chemistry : 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid shows potential as a versatile chiral phosphonic auxiliary for amines and alcohols, particularly in 31P NMR spectroscopy (Majewska, 2019).
Pharmacological Applications : Acetyl-boswellic acids are more potent inhibitors of human topoisomerases I and IIalpha than other known inhibitors, suggesting a unique mechanism of action (Syrovets et al., 2000).
Electrochemical Synthesis : Electro-carboxylation of 2-bromoisobutyramides in acetonitrile leads to high yields of ester-amides of 2,2-dimethylmalonic acid, highlighting a synthetic pathway for related compounds (Maran et al., 1988).
Psychiatric Disorder Treatment : N-acetylcysteine shows promise in treating psychiatric disorders, indicating potential therapeutic uses beyond its antioxidant effects (Dean et al., 2011).
Programmed Cell Death in Plants : Acetylsalicylic acid induces programmed cell death in Arabidopsis cell cultures, suggesting similarities in animal apoptosis and plant PCD pathways (García-Heredia et al., 2008).
Antiviral Activity : Aspirin shows antiviral activity against influenza virus and other respiratory viruses, offering potential applications in treating respiratory infections (Glatthaar-Saalmüller et al., 2016).
Propriétés
IUPAC Name |
2-acetylpropanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O5/c1-2(6)3(4(7)8)5(9)10/h3H,1H3,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOSJYDCOFLFHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicarboxy acetone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[6-(4-Aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B8210241.png)
![4-Chloranyl-6-[1,5-dimethyl-4-(phenylmethyl)pyrazol-3-yl]pyrimidin-2-amine](/img/structure/B8210248.png)


![8-[5-(Difluoromethyl)pyridin-3-yl]-1-(2,3,6,7-tetrahydrooxepin-4-yl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8210263.png)
![N-[2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B8210266.png)



![Cyclohexa-1,3-dien-5-yne;1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B8210292.png)

